2-Amino-4-chloro-6-(piperidin-1-yl)pyrimidine-5-carbaldehyde
Overview
Description
2-Amino-4-chloro-6-(piperidin-1-yl)pyrimidine-5-carbaldehyde is a chemical compound that has been used in various scientific research . It is a substrate used in a palladium-catalyzed cyanation with zinc (II) cyanide .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including 2-Amino-4-chloro-6-(piperidin-1-yl)pyrimidine-5-carbaldehyde, often involves the use of organolithium reagents . These reagents are used to perform nucleophilic attacks on pyrimidines, which is highly regioselective, favoring the formation of C-4 substituted products .Molecular Structure Analysis
The molecular structure of 2-Amino-4-chloro-6-(piperidin-1-yl)pyrimidine-5-carbaldehyde can be analyzed using various techniques such as High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy . These techniques provide detailed information about the molecular structure and the chemical environment of the atoms within the molecule .Chemical Reactions Analysis
The chemical reactions involving 2-Amino-4-chloro-6-(piperidin-1-yl)pyrimidine-5-carbaldehyde can be complex and varied. For instance, it can undergo catalytic protodeboronation, a process that involves the removal of a boron atom from an organic molecule . This reaction is not well developed and requires a radical approach .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Amino-4-chloro-6-(piperidin-1-yl)pyrimidine-5-carbaldehyde can be determined using various analytical techniques. For instance, its Infrared (IR) spectrum can provide information about the types of bonds present in the molecule . Its NMR spectrum can provide information about the chemical environment of the atoms within the molecule .Scientific Research Applications
Organic Synthesis
This compound is used in organic synthesis . It undergoes aromatic nucleophilic substitution reactions, producing products of amination, solvolysis, and condensation processes under mild and environmentally friendly conditions . This method allows the building of pyrimidine-based compound precursors of N-heterocyclic systems .
Amination
The compound can be functionalized through S N Ar amination with a variety of amines . This process is important for the investigation of N-heterocyclic compounds and potential applications .
Piperidine Derivatives
Piperidine derivatives play a significant role in the pharmaceutical industry . More than 7000 piperidine-related papers were published during the last five years . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Antimicrobial Activity
Some synthesized compounds related to this chemical have been evaluated for their antimicrobial activity against E. coli representing Gram-negative bacteria, S. aureus representing Gram-positive bacteria and C. albicans representing fungi .
Antibacterial Activity
A new library of pyrazolo [3,4- d ]pyrimidine derivatives was synthesized and screened for its antibacterial activity against two Gram-negative strains of bacteria: Pseudomonas aeruginosa and Klebsiella pneumonia and two Gram-positive bacteria: Staphylococcus aureus and Enterococcus raffinosus L .
Pharmacological Applications
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
Future Directions
The future directions for the research and application of 2-Amino-4-chloro-6-(piperidin-1-yl)pyrimidine-5-carbaldehyde could involve further exploration of its therapeutic potentials, given the diverse biological activities exhibited by pyrimidine derivatives . Additionally, further development of the synthesis methods, particularly those involving organolithium reagents, could also be a promising area of research .
Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes like butyrylcholinesterase (buche) .
Mode of Action
It’s known that similar compounds can undergo aromatic nucleophilic substitution reactions . These reactions involve amination, solvolysis, and condensation processes under mild and environmentally friendly conditions .
Biochemical Pathways
Related compounds have been involved in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions .
Result of Action
Similar compounds have shown inhibitory activities against buche .
properties
IUPAC Name |
2-amino-4-chloro-6-piperidin-1-ylpyrimidine-5-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN4O/c11-8-7(6-16)9(14-10(12)13-8)15-4-2-1-3-5-15/h6H,1-5H2,(H2,12,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNTQTAQGKYJYSU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C(=NC(=N2)N)Cl)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801332202 | |
Record name | 2-amino-4-chloro-6-piperidin-1-ylpyrimidine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801332202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
34.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24820401 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-Amino-4-chloro-6-(piperidin-1-yl)pyrimidine-5-carbaldehyde | |
CAS RN |
865660-47-5 | |
Record name | 2-amino-4-chloro-6-piperidin-1-ylpyrimidine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801332202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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